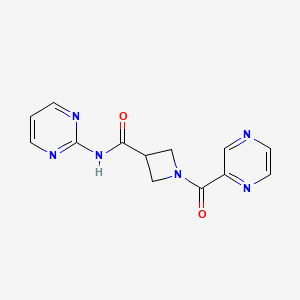
1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide, also known as PZA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential use as a drug candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization
1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide and its derivatives have been synthesized and characterized in various studies. These compounds are prepared through reactions involving hydrazine hydrate, acetylacetone, and different aldehydes to form pyrazolo[1,5-a]pyrimidine derivatives, which have been established based on elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014). Additionally, novel syntheses involving enaminones have led to substituted pyrazoles with antitumor and antimicrobial activities, showcasing the compound's versatility in generating bioactive molecules (Riyadh, 2011).
Antimicrobial and Anticancer Activities
Recent studies highlight the potential of this compound derivatives in medical applications, particularly for their antimicrobial and anticancer activities. For instance, certain derivatives have shown excellent antibacterial and antifungal activities, indicating their potential in treating infections (Ayyash & Habeeb, 2019). Additionally, some compounds have exhibited significant cytotoxic effects against various cancer cell lines, suggesting their applicability in cancer research and therapy (Elumalai et al., 2014).
Antiviral and Anti-Inflammatory Properties
The derivatives of this compound have also been explored for their antiviral and anti-inflammatory properties. Some studies have demonstrated their effectiveness against avian influenza virus (H5N1), highlighting their potential in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020). Furthermore, their utility in synthesizing heterocyclic compounds with anti-inflammatory and analgesic activities has been investigated, opening new avenues for the development of therapeutic agents (El-Sawy et al., 2014).
properties
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-pyrimidin-2-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c20-11(18-13-16-2-1-3-17-13)9-7-19(8-9)12(21)10-6-14-4-5-15-10/h1-6,9H,7-8H2,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBWEQCCVKEFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

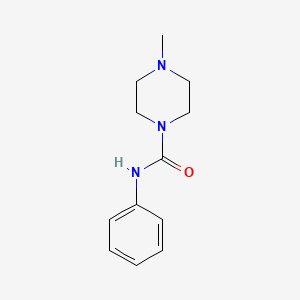
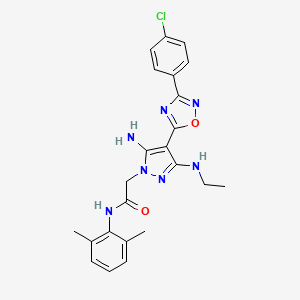
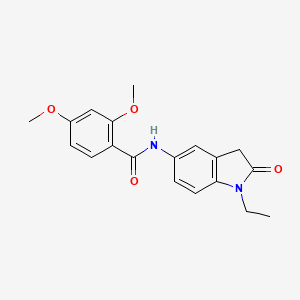
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2566026.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2566027.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2566028.png)
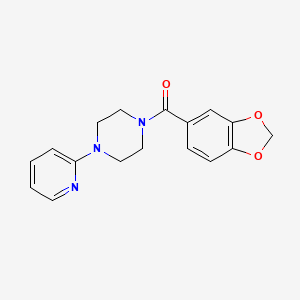
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2566030.png)
![3-bromo-N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B2566031.png)
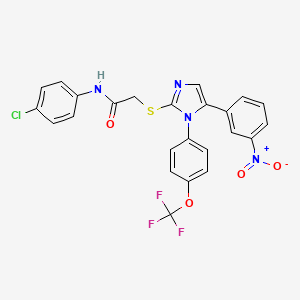
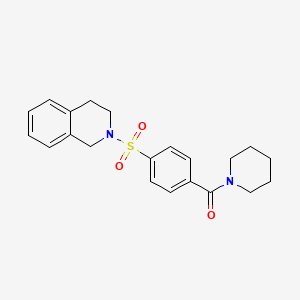
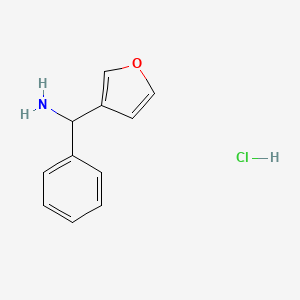
![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)
![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)